molecular formula C18H28N2O3 B7021974 N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide

N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide

Cat. No.: B7021974
M. Wt: 320.4 g/mol
InChI Key: JQPSQAGCRIVBRE-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Properties

IUPAC Name

N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-23-17-6-4-5-15(13-17)7-10-19-18(22)20-11-8-16(9-12-20)14(2)21/h4-6,13-14,16,21H,3,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPSQAGCRIVBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCNC(=O)N2CCC(CC2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxyphenylacetic acid with ethylamine to form an intermediate, which is then reacted with 4-(1-hydroxyethyl)piperidine-1-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[2-(3-ethoxyphenyl)ethyl]-4-(1-hydroxyethyl)piperidine-1-carboxamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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